2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde
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Overview
Description
2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using methanesulfonic acid under reflux in methanol .
Chemical Reactions Analysis
2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles .
Scientific Research Applications
2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde involves its interaction with various molecular targets. The indole ring system can interact with enzymes and receptors, influencing biological pathways. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s aldehyde group can also form covalent bonds with nucleophiles, affecting cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde include other indole derivatives such as:
1-methylindole-3-carboxaldehyde: Similar structure but with a methyl group at a different position.
Indole-3-carboxaldehyde: Lacks the methyl and phenylmethyl groups, making it less bulky.
Indole-3-acetic acid: Contains a carboxylic acid group instead of an aldehyde.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C18H17NO |
---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
2-methyl-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C18H17NO/c1-13-7-3-4-8-15(13)11-19-14(2)17(12-20)16-9-5-6-10-18(16)19/h3-10,12H,11H2,1-2H3 |
InChI Key |
JHPRAYUYBKNKQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C3=CC=CC=C32)C=O)C |
Origin of Product |
United States |
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